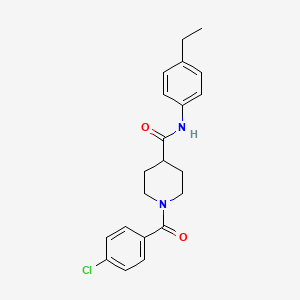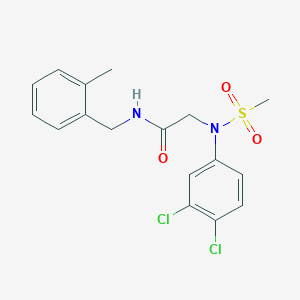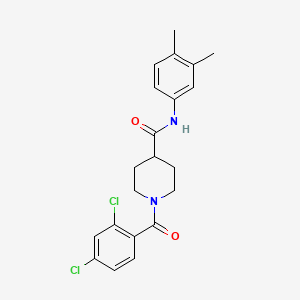
1-(4-chlorobenzoyl)-N-(4-ethylphenyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
1-(4-chlorobenzoyl)-N-(4-ethylphenyl)-4-piperidinecarboxamide, also known as CEP-33779, is a small-molecule inhibitor that targets the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling pathway. This pathway is involved in the regulation of various cellular processes, including cell growth, differentiation, and survival. CEP-33779 has shown promising results in preclinical studies as a potential therapeutic agent for cancer and inflammatory diseases.
Mécanisme D'action
1-(4-chlorobenzoyl)-N-(4-ethylphenyl)-4-piperidinecarboxamide targets the JAK2-STAT3 signaling pathway, which is involved in the regulation of various cellular processes, including cell growth, differentiation, and survival. JAK2 and STAT3 are both proteins that play important roles in this pathway. JAK2 is a tyrosine kinase that phosphorylates STAT3, leading to its activation and subsequent translocation to the nucleus, where it regulates gene expression.
1-(4-chlorobenzoyl)-N-(4-ethylphenyl)-4-piperidinecarboxamide inhibits JAK2 and STAT3 by binding to their respective domains and preventing their interaction. This leads to the inhibition of downstream signaling and the subsequent inhibition of cell growth and survival.
Biochemical and Physiological Effects:
1-(4-chlorobenzoyl)-N-(4-ethylphenyl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 1-(4-chlorobenzoyl)-N-(4-ethylphenyl)-4-piperidinecarboxamide inhibits cell proliferation and induces apoptosis in various cancer cell lines. In addition, 1-(4-chlorobenzoyl)-N-(4-ethylphenyl)-4-piperidinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines in response to various stimuli.
In vivo studies have also shown that 1-(4-chlorobenzoyl)-N-(4-ethylphenyl)-4-piperidinecarboxamide has anticancer and anti-inflammatory effects. 1-(4-chlorobenzoyl)-N-(4-ethylphenyl)-4-piperidinecarboxamide has been shown to reduce tumor growth in mouse models of breast and pancreatic cancer, as well as reduce inflammation in mouse models of inflammatory bowel disease and arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(4-chlorobenzoyl)-N-(4-ethylphenyl)-4-piperidinecarboxamide in lab experiments is that it is a small-molecule inhibitor that can be easily synthesized and purified. In addition, 1-(4-chlorobenzoyl)-N-(4-ethylphenyl)-4-piperidinecarboxamide has been shown to have high selectivity for JAK2 and STAT3, which reduces the likelihood of off-target effects.
One of the limitations of using 1-(4-chlorobenzoyl)-N-(4-ethylphenyl)-4-piperidinecarboxamide in lab experiments is that it has relatively low solubility in aqueous solutions, which can make it difficult to use in certain assays. In addition, 1-(4-chlorobenzoyl)-N-(4-ethylphenyl)-4-piperidinecarboxamide has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for research on 1-(4-chlorobenzoyl)-N-(4-ethylphenyl)-4-piperidinecarboxamide. One area of research is the development of more potent and selective inhibitors of the JAK2-STAT3 signaling pathway. Another area of research is the investigation of the mechanisms underlying the anticancer and anti-inflammatory effects of 1-(4-chlorobenzoyl)-N-(4-ethylphenyl)-4-piperidinecarboxamide.
In addition, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 1-(4-chlorobenzoyl)-N-(4-ethylphenyl)-4-piperidinecarboxamide as a therapeutic agent for cancer and inflammatory diseases. This includes studies on the pharmacokinetics and pharmacodynamics of 1-(4-chlorobenzoyl)-N-(4-ethylphenyl)-4-piperidinecarboxamide, as well as studies on its potential side effects and drug interactions.
Applications De Recherche Scientifique
1-(4-chlorobenzoyl)-N-(4-ethylphenyl)-4-piperidinecarboxamide has shown promising results in preclinical studies as a potential therapeutic agent for cancer and inflammatory diseases. In vitro studies have demonstrated that 1-(4-chlorobenzoyl)-N-(4-ethylphenyl)-4-piperidinecarboxamide inhibits the growth and survival of various cancer cell lines, including breast, prostate, and pancreatic cancer. In vivo studies have also shown that 1-(4-chlorobenzoyl)-N-(4-ethylphenyl)-4-piperidinecarboxamide reduces tumor growth in mouse models of breast and pancreatic cancer.
In addition to its anticancer properties, 1-(4-chlorobenzoyl)-N-(4-ethylphenyl)-4-piperidinecarboxamide has also been shown to have anti-inflammatory effects. In vitro studies have demonstrated that 1-(4-chlorobenzoyl)-N-(4-ethylphenyl)-4-piperidinecarboxamide inhibits the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in response to various stimuli. In vivo studies have also shown that 1-(4-chlorobenzoyl)-N-(4-ethylphenyl)-4-piperidinecarboxamide reduces inflammation in mouse models of inflammatory bowel disease and arthritis.
Propriétés
IUPAC Name |
1-(4-chlorobenzoyl)-N-(4-ethylphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2/c1-2-15-3-9-19(10-4-15)23-20(25)16-11-13-24(14-12-16)21(26)17-5-7-18(22)8-6-17/h3-10,16H,2,11-14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQRPZOUQYSIAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 3-({N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-4-methylbenzoate](/img/structure/B3480433.png)
![N~2~-(2-fluorophenyl)-N~1~-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3480436.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-[(4-methyl-1-piperidinyl)carbonyl]piperidine](/img/structure/B3480440.png)
![2-[4-(4-hydroxy-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-2-yl)-2-methoxyphenoxy]acetamide](/img/structure/B3480456.png)
![1-(2,3-dichlorophenyl)-5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3480467.png)
![1-(4-bromophenyl)-5-[(4-methoxy-1-naphthyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3480469.png)
![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide](/img/structure/B3480475.png)
![ethyl 4-[({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B3480492.png)

![N-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3480514.png)
![N-(2-chlorobenzyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3480516.png)
![N-(2,5-dimethylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3480517.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-phenyl-4-piperidinecarboxamide](/img/structure/B3480519.png)